molecular formula C15H19BO2S B6253593 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane CAS No. 1404110-11-7

4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane

Cat. No. B6253593
CAS RN: 1404110-11-7
M. Wt: 274.2
InChI Key:
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Description

4,4,5,5-Tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane is a novel boron-containing compound that has been synthesized and studied for its potential applications in various scientific research areas. This compound has a unique structure that enables it to be used as a versatile tool for various research purposes.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been found to be useful in various scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of polymers and other materials, and as a building block for the synthesis of novel compounds. In addition, this compound has been used in the study of enzyme inhibitors, and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, forming a boron-containing complex with organic molecules. This complex can then react with other molecules, resulting in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane are not yet fully understood. However, some studies have suggested that this compound may have anti-inflammatory and antioxidant properties. In addition, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane in laboratory experiments include its low toxicity and the fact that it is relatively easy to synthesize. In addition, this compound is highly stable and can be used in a wide variety of reactions and experiments. However, there are some limitations to using this compound in laboratory experiments, such as the fact that its mechanism of action is not yet fully understood and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are several potential future directions for the use of 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane. One potential direction is to further explore its mechanism of action and effects on biochemical and physiological processes. In addition, this compound could be used to study the effects of boron-containing compounds on various biological processes, such as cell signaling and gene expression. Furthermore, this compound could be used to develop new catalysts for organic synthesis reactions, as well as new materials for use in various industrial processes. Finally, this compound could be used to develop new drugs and therapies for the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane is a multistep process involving several chemical reactions. The first step involves the reaction of 3-methyl-1-benzothiophene with boron tribromide in the presence of anhydrous aluminum chloride to form a boron-containing intermediate. This intermediate is then reacted with 2-chloro-1,3-dioxane to form a boron-containing product which is then reacted with tetramethylguanidine to yield the desired 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane involves the reaction of 3-methyl-1-benzothiophene-5-boronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "3-methyl-1-benzothiophene-5-boronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "The 3-methyl-1-benzothiophene-5-boronic acid is reacted with the palladium catalyst in the presence of a base to form the corresponding boronate ester.", "The boronate ester is then reacted with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of the same palladium catalyst to form the desired product, 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane." ] }

CAS RN

1404110-11-7

Product Name

4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane

Molecular Formula

C15H19BO2S

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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